2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, a methoxytetrahydrothiopyran group, and a benzenesulfonamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Methoxytetrahydrothiopyran Intermediate: This step involves the cyclization of a suitable precursor, such as a thioether, in the presence of an acid catalyst to form the tetrahydrothiopyran ring. The methoxy group is introduced via nucleophilic substitution using methanol under basic conditions.
Introduction of the Benzenesulfonamide Group: The intermediate is then reacted with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Fluorination: The final step involves the selective introduction of fluorine atoms at the 2 and 4 positions on the benzene ring. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzenesulfonamides
Scientific Research Applications
2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its sulfonamide moiety, which is known for its antibacterial and antifungal properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the fluorine atoms and methoxytetrahydrothiopyran group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluorobenzenesulfonamide
- 4-methoxytetrahydrothiopyran
- N-methylbenzenesulfonamide
Uniqueness
2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is unique due to the combination of its structural features, including the presence of both fluorine atoms and the methoxytetrahydrothiopyran group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-difluoro-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3S2/c1-19-13(4-6-20-7-5-13)9-16-21(17,18)12-3-2-10(14)8-11(12)15/h2-3,8,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPMTFSIGLWRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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